molecular formula C27H24N4O3 B2829734 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1251566-22-9

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2829734
CAS No.: 1251566-22-9
M. Wt: 452.514
InChI Key: ZPHNWBPWRAXHHS-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . Key structural elements include:

  • Morpholin-4-yl group: Enhances solubility and modulates pharmacokinetics through hydrogen bonding .
  • Phenyl substituent at C7: Contributes to hydrophobic interactions with target proteins .
  • Tetrahydrofuran-2-ylmethyl acetamide side chain: Improves metabolic stability and bioavailability compared to linear alkyl chains .

Properties

CAS No.

1251566-22-9

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O3/c1-34-21-12-10-20(11-13-21)31-27(33)23-17-29-24-14-9-19(16-22(24)25(23)30-31)26(32)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32)

InChI Key

ZPHNWBPWRAXHHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.

    Substitution Reactions: Introduction of the morpholine and phenyl groups is usually achieved through nucleophilic substitution reactions, where the pyrrolopyrimidine core is reacted with morpholine and phenyl halides.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with tetrahydrofuran-2-ylmethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which might reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, acids, or bases under appropriate conditions to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, research has shown that pyrrolo[3,2-d]pyrimidines can inhibit the activity of various protein kinases, leading to reduced tumor growth in preclinical models .

Neuroprotective Effects

The compound's morpholine component is known for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that derivatives of this compound may enhance neuronal survival and reduce oxidative stress .

Antimicrobial Properties

Research has also explored the antimicrobial potential of similar pyrrolo compounds. The structural features of This compound may contribute to its efficacy against bacterial and fungal pathogens .

Data Tables

The following tables summarize the biological activities and relevant case studies associated with this compound and its analogs.

Activity Description References
AnticancerInhibition of protein kinases leading to reduced tumor growth
NeuroprotectiveEnhancement of neuronal survival; reduction of oxidative stress
AntimicrobialEfficacy against bacterial and fungal pathogens

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results demonstrated that specific substitutions on the pyrimidine ring significantly enhanced potency against breast cancer cells .
  • Neuroprotection Research : In an investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of morpholine-containing compounds in animal models of neurodegeneration. The study found that these compounds significantly improved cognitive function and reduced markers of neuronal damage .
  • Antimicrobial Efficacy : A recent publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial properties of pyrrolo derivatives against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on these compounds .

Mechanism of Action

The mechanism of action of 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can disrupt various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Morpholin-4-yl groups (target and ) improve water solubility compared to amino () or cyano () substituents .
  • The tetrahydrofuran-derived acetamide may reduce oxidative metabolism compared to pyridine-based side chains () .

Research Findings and Limitations

  • Kinase Selectivity: Morpholin-4-yl groups (target, ) are associated with PI3K/mTOR inhibition, whereas amino groups () may favor EGFR targeting .
  • Metabolic Stability : The tetrahydrofuran side chain (target) likely reduces CYP3A4-mediated metabolism compared to ’s chloropyridinyl group .
  • Data Gaps: No direct IC50 or solubility data for the target compound exists in the provided evidence; predictions are based on structural analogs.

Biological Activity

The compound 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic molecule belonging to the pyrrolo[3,2-d]pyrimidine family. Its structure includes a morpholine group and a tetrahydrofuran moiety, suggesting potential for significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of 318.39 g/mol. The presence of the morpholine and tetrahydrofuran groups indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H22N4O2
Molecular Weight318.39 g/mol
IUPAC NameThis compound

The compound's mechanism of action is primarily linked to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases are critical in regulating various cellular processes, including growth and metabolism. The structural features of this compound allow it to bind effectively to the ATP-binding sites of these enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Biological Activity

Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit promising biological activities. Notably:

  • Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor, particularly targeting pathways involved in cancer progression. Studies have shown that similar compounds can inhibit kinases such as EGFR and VEGFR with varying degrees of potency .
  • Anticancer Properties : In vitro studies have demonstrated that related pyrrolo[3,2-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Some studies suggest that this class of compounds may also have neuroprotective properties, potentially through modulation of pathways involved in neurodegeneration .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • EGFR Inhibition : A related compound was shown to bind with high affinity to the EGFR mutant form, demonstrating significant inhibition in non-small cell lung cancer (NSCLC) models . This suggests that our compound could also exhibit similar properties.
  • Kinase Selectivity : Research indicates that certain pyrrolo[3,2-d]pyrimidine derivatives selectively inhibit specific kinases while sparing others, which is crucial for minimizing side effects . This selectivity profile needs to be established for our compound through further studies.
  • Therapeutic Potential in Parkinson's Disease : Some derivatives have been explored for their potential use in treating Parkinson's disease due to their ability to inhibit kinases involved in neuroinflammatory processes .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of pyrrolo-pyrimidine cores, functionalization with morpholine and tetrahydrofuran groups, and amide coupling. Critical steps include:

  • Cyclization : Use of ethylamine or phenylacetic acid derivatives to form the pyrrolo[3,2-d]pyrimidine scaffold .
  • Substituent Introduction : Morpholine and tetrahydrofuran groups are introduced via nucleophilic substitution or coupling reactions. Catalysts like palladium or copper are often employed to enhance selectivity .
  • Amide Formation : Carbodiimide-based coupling agents (e.g., HATU, EDC) are used for acetamide linkage, with solvents like DMF or THF optimizing reaction efficiency . Key Factors : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield (reported 40–70% in analogs) .

Q. How is the compound characterized to confirm structural integrity and purity?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the morpholine moiety shows characteristic peaks at δ 3.6–3.8 ppm (N-CH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected at ~480–500 Da for analogs) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. other heterocycles) influence biological activity?

Substituents on the pyrrolo-pyrimidine core and acetamide sidechain modulate lipophilicity, target binding, and metabolic stability. Examples from analogs:

SubstituentBiological TargetEffectSource
4-ChlorobenzylKinases (e.g., AKT1)Enhanced inhibition (IC50_{50} ~15 µM) via hydrophobic interactions
MorpholinePhosphatasesImproved solubility but reduced potency compared to bulkier groups
Tetrahydrofuran-methylCYP450 enzymesAlters metabolic stability in hepatic assays
Methodology : Comparative molecular docking (e.g., AutoDock Vina) and in vitro kinase profiling .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies (e.g., varying IC50_{50} values for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Strategies include:

  • Standardized Assays : Use uniform protocols (e.g., KinomeScan® for kinase profiling) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation .
  • Computational Modeling : Compare binding modes in different protein conformations (e.g., active vs. inactive kinase states) .

Q. What computational methods predict interactions with biological targets like kinases or phosphatases?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions of the morpholine group with catalytic residues (e.g., in PI3Kγ) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate hydrogen bonding with ATP-binding pockets) .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications .

Q. What in vitro models are suitable for assessing efficacy and toxicity?

  • Cancer Models : MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines for cytotoxicity (IC50_{50} determination via MTT assays) .
  • Kinase Panels : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler®) to identify off-target effects .
  • hERG Inhibition Assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

Potential factors:

  • Protein Isoforms : Activity against AKT1 vs. AKT2 may differ due to structural variations in the binding pocket .
  • Redox Conditions : The tetrahydrofuran group’s susceptibility to oxidation in serum-containing media may reduce bioavailability . Resolution : Conduct isoform-specific assays and stabilize the compound with antioxidants (e.g., ascorbic acid) .

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) approaches to map solvent/catalyst interactions .
  • Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo for transparency.
  • Collaborative Tools : Leverage platforms like ICReDD for computational-experimental feedback loops in reaction design .

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